molecular formula C14H17N3O2 B10903782 methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903782
M. Wt: 259.30 g/mol
InChI Key: CZTZCCVKIRSRTF-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Chemical Reactions Analysis

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018125-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight259.31 g/mol
Molecular FormulaC14H17N3O2
LogP2.6224
Polar Surface Area44.46 Ų
Hydrogen Bond Acceptors5
InChI KeyCZTZCCVKIRSRTF-UHFFFAOYSA-N

These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.

Recent studies suggest that this compound may exhibit its biological activity through modulation of various signaling pathways, particularly those involved in cancer immunotherapy. For instance, it has been evaluated as a potential inhibitor of the PD-1/PD-L1 signaling pathway, which is crucial in tumor immune evasion. In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the PD-1/PD-L1 interaction, suggesting its utility in cancer treatment strategies aimed at enhancing immune responses against tumors .

Anticancer Activity

The compound's ability to inhibit PD-1/PD-L1 interactions positions it as a promising candidate for cancer immunotherapy. A study highlighted that certain pyrazolo[3,4-b]pyridine derivatives showed significant inhibition of tumor growth in preclinical models by enhancing T-cell responses against cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in various models. Research indicates that compounds within this class can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: PD-1/PD-L1 Inhibition
A series of experiments conducted to evaluate the efficacy of this compound demonstrated a dose-dependent inhibition of PD-L1 binding to PD-1 receptors on T cells. The most potent derivative exhibited an IC50 value significantly lower than existing monoclonal antibodies used in therapy, suggesting a more favorable pharmacological profile for clinical applications .

Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, administration of the compound led to reduced neuronal apoptosis and improved cognitive functions compared to control groups. The underlying mechanism was attributed to the modulation of inflammatory cytokines and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative disorders .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-9-7-11(14(18)19-2)12-8-15-17(13(12)16-9)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

CZTZCCVKIRSRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)OC

Origin of Product

United States

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